
2,4,4-Trichloronaphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trichloronaphthalen-1(4H)-one is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trichloronaphthalen-1(4H)-one typically involves the chlorination of naphthalene derivatives under controlled conditions. Common reagents include chlorine gas or chlorinating agents like sulfuryl chloride. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production methods for chlorinated naphthalene derivatives often involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2,4,4-Trichloronaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex chlorinated aromatic compounds.
Reduction: Reduction reactions can remove chlorine atoms or reduce the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,4-Trichloronaphthalen-1(4H)-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2,3,4-Trichloronaphthalene: Another chlorinated naphthalene with similar chemical properties.
2,4,5-Trichloronaphthalene: Differing in the position of chlorine atoms, leading to unique reactivity.
2,4,6-Trichloronaphthalene: Another isomer with distinct chemical behavior.
Uniqueness
2,4,4-Trichloronaphthalen-1(4H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in specific positions can lead to unique chemical and physical properties compared to other chlorinated naphthalenes.
特性
CAS番号 |
1133-38-6 |
|---|---|
分子式 |
C10H5Cl3O |
分子量 |
247.5 g/mol |
IUPAC名 |
2,4,4-trichloronaphthalen-1-one |
InChI |
InChI=1S/C10H5Cl3O/c11-8-5-10(12,13)7-4-2-1-3-6(7)9(8)14/h1-5H |
InChIキー |
BSEVBNUWDDLJPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC2(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
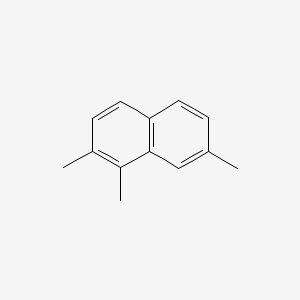
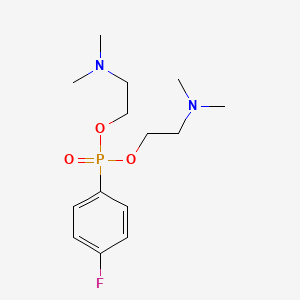
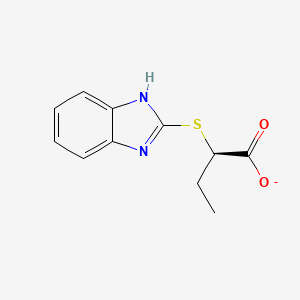
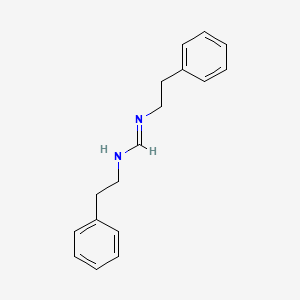
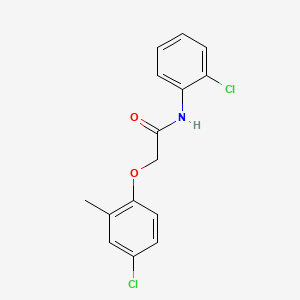
![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
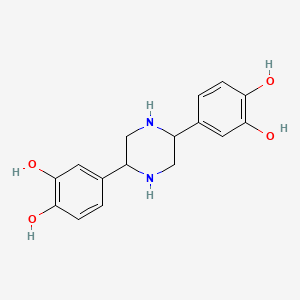

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
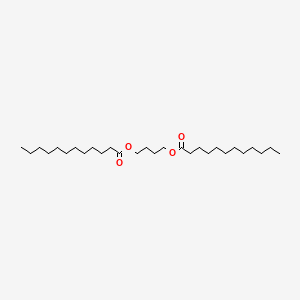
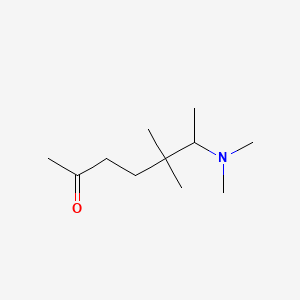
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

